An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 954239-22-6
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indazole, a key heterocyclic building block in medicinal chemistry. This document consolidates essential data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its significance in drug discovery, particularly as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
6-(Trifluoromethyl)-1H-indazole is a crystalline solid at room temperature.[1] While specific experimental data for some physical properties are not widely published, predicted values and data from analogous compounds provide valuable insights.
| Property | Value | Source |
| CAS Number | 954239-22-6 | [2] |
| Molecular Formula | C₈H₅F₃N₂ | [2] |
| Molecular Weight | 186.13 g/mol | [1] |
| Appearance | Amber/tan crystalline powder | [1] |
| Boiling Point (Predicted) | 268.5 ± 35.0 °C | [1] |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 12.15 ± 0.40 | [1] |
| Melting Point of a related compound (3-Phenyl-6-(trifluoromethyl)-1H-indazole) | 149-151 °C | [3] |
Spectroscopic Data
¹H NMR Spectral Data (Reference)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.1 | br s | NH |
| ~8.1 | d | Aromatic CH |
| ~7.5-8.0 | m | Aromatic CH |
¹³C NMR Spectral Data (Reference)
| Chemical Shift (δ, ppm) | Assignment |
| ~146 | C |
| ~137 | C |
| ~132 | C |
| ~129 | CH |
| ~128 | CH |
| ~125 (q) | C-CF₃ |
| ~124 (q) | CF₃ |
| ~122 | CH |
| ~121 | CH |
| ~113 (q) | C |
Experimental Protocols
Synthesis of 6-(Trifluoromethyl)-1H-indazole
A common synthetic route to 6-(Trifluoromethyl)-1H-indazole involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methoxyamine followed by cyclization with hydrazine hydrate.[1]
Materials:
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2-Fluoro-4-(trifluoromethyl)benzaldehyde
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Methoxyamine (NH₂OMe)
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Hydrazine hydrate ((NH₂)₂-H₂O)
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Tetrahydrofuran (THF)
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Ethyl acetate (EtOAc)
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Hexane
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Magnesium sulfate (MgSO₄)
Procedure:
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To a stirring solution of 2-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 eq.) in THF at room temperature, add methoxyamine (2.0 eq.).
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Stir the reaction mixture at room temperature for 3 hours.
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Add hydrazine hydrate (2.0 eq.) to the mixture and reflux for 3 hours.
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Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the product with EtOAc.
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Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc = 9:1) to yield 6-(trifluoromethyl)-1H-indazole as a colorless solid.[1]
Synthesis workflow for 6-(Trifluoromethyl)-1H-indazole.
General Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain a clear solution.
¹H and ¹³C NMR Acquisition:
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Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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For ¹H NMR, use a standard one-pulse sequence with a 90° pulse width and a relaxation delay of 1-5 seconds.
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For ¹³C NMR, use a proton-decoupled pulse sequence.
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Process the data using appropriate software, including Fourier transformation and baseline correction.
Biological Significance and Signaling Pathways
Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[4] The trifluoromethyl group is a key substituent known to enhance metabolic stability and binding affinity of drug candidates. While direct studies on 6-(Trifluoromethyl)-1H-indazole are limited, its derivatives have been extensively investigated as inhibitors of key signaling pathways involved in tumorigenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways.
These pathways are critical for angiogenesis, cell proliferation, and survival. Inhibition of these pathways by indazole-based compounds can lead to the suppression of tumor growth and metastasis.
Inhibition of VEGFR and FGFR signaling pathways.
Experimental Protocol for Kinase Assay (General)
The inhibitory activity of derivatives of 6-(Trifluoromethyl)-1H-indazole against kinases like VEGFR-2 can be assessed using various assay formats, such as luminescence-based ATP consumption assays.
Materials:
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Kinase buffer
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ATP
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Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
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Test compound (inhibitor)
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VEGFR-2 enzyme
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Kinase detection reagent (e.g., Kinase-Glo™)
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96-well plates
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Dispense the master mix into the wells of a 96-well plate.
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Add the test compound at various concentrations to the designated wells.
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Initiate the kinase reaction by adding a diluted solution of the VEGFR-2 enzyme.
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Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
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Add the kinase detection reagent to each well to measure the amount of remaining ATP.
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Incubate at room temperature for a short period (e.g., 15 minutes).
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Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity and lower inhibition.[4]
Workflow for a typical in vitro kinase assay.
